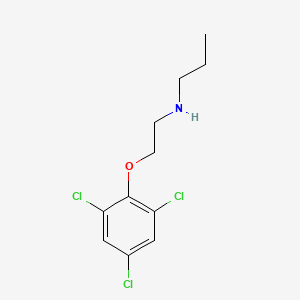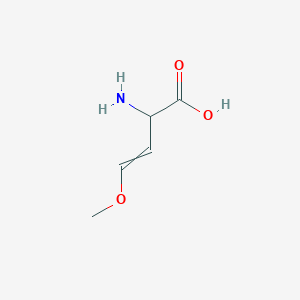![molecular formula C24H37N3O3S B1228204 N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide is a member of 1,3-oxazoles.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition and Anticancer Activity
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) and serves as a molecular probe for GLS inhibition. BPTES analogs have been found to retain potency, improve aqueous solubility, and attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential in cancer treatment (Shukla et al., 2012).
Metabolism and Drug Development
The compound is similar to other molecules studied in the context of metabolism and drug development. For instance, studies on related compounds have focused on optimizing structural classes to improve metabolic stability while maintaining potency. New analogs have been screened for endothelin (ET) receptor binding characteristics and stability in liver microsomes. This approach highlights the significance of microsomal stability in drug design and optimization (Humphreys et al., 2003).
Radiation Protective Agents
Structurally related sulfur analogs have been studied for their potential as radiation protective agents. For example, the reaction of related compounds has led to the creation of sulfur analogs that could have applications in radiation protection, although specific applications for N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide in this area are not directly cited (Bhat & McCarthy, 1965).
Photophysical Properties in Polymers
Derivatives of the compound have been used in the preparation of polymers with specific photophysical properties. For example, the polymer poly(4{2-[N,N-bis(trimethylsilyl)amino]ethyl}styrene) has been derivatized with related complexes, showing that such compounds can be used in material science for creating polymers with unique spectral and electrochemical properties (Friesen et al., 1998).
Anticancer Drug Synthesis
Synthesis of compounds structurally similar to N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide has been explored for anticancer applications. For instance, related compounds have been synthesized and confirmed for anticancer activity through in silico modeling, targeting specific receptors like VEGFr (Sharma et al., 2018).
Propiedades
Nombre del producto |
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide |
|---|---|
Fórmula molecular |
C24H37N3O3S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C24H37N3O3S/c1-17(2)13-27(14-18(3)4)12-11-25-23(28)16-31(29)15-22-20(6)30-24(26-22)21-9-7-19(5)8-10-21/h7-10,17-18H,11-16H2,1-6H3,(H,25,28) |
Clave InChI |
YAQVZKXUXBRCQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCN(CC(C)C)CC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCN(CC(C)C)CC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)

![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)

![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)
![1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)

![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)
![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)

![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)